molecular formula C8H4Cl2FN3 B13669930 2,8-Dichloro-6-fluoroquinazolin-4-amine

2,8-Dichloro-6-fluoroquinazolin-4-amine

Cat. No.: B13669930
M. Wt: 232.04 g/mol
InChI Key: ILZZQZXHHVNTHD-UHFFFAOYSA-N
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Description

2,8-Dichloro-6-fluoroquinazolin-4-amine is a chemical compound with the molecular formula C8H4Cl2FN3. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dichloro-6-fluoroquinazolin-4-amine typically involves the reaction of 2,8-dichloro-6-fluoroquinazoline with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the amine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,8-Dichloro-6-fluoroquinazolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines .

Scientific Research Applications

2,8-Dichloro-6-fluoroquinazolin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,8-Dichloro-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,8-Dichloro-6-fluoroquinazolin-4-amine include:

  • 2,8-Dichloroquinazoline
  • 6-Fluoroquinazoline
  • 4-Aminoquinazoline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H4Cl2FN3

Molecular Weight

232.04 g/mol

IUPAC Name

2,8-dichloro-6-fluoroquinazolin-4-amine

InChI

InChI=1S/C8H4Cl2FN3/c9-5-2-3(11)1-4-6(5)13-8(10)14-7(4)12/h1-2H,(H2,12,13,14)

InChI Key

ILZZQZXHHVNTHD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Cl)F

Origin of Product

United States

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